2-Methanesulfonyl-5-methoxy-benzylamine

説明

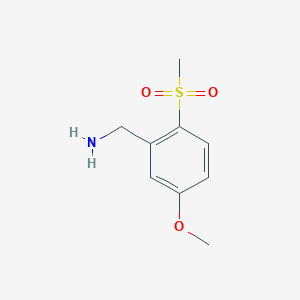

2-Methanesulfonyl-5-methoxy-benzylamine is a primary amine derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position and a methanesulfonyl group (-SO₂CH₃) at the 2-position. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, which influence its physicochemical properties and reactivity.

However, the compound is listed as discontinued, possibly due to challenges in synthesis, stability, or shifts in industrial demand .

Structure

2D Structure

特性

IUPAC Name |

(5-methoxy-2-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQDJIHQAIEUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-5-methoxy-benzylamine typically involves the reaction of 2-methoxy-5-chlorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through distillation or crystallization, followed by drying to obtain the final product .

化学反応の分析

Types of Reactions

2-Methanesulfonyl-5-methoxy-benzylamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methanesulfonyl-5-methoxybenzaldehyde or methanesulfonyl-5-methoxybenzoic acid .

科学的研究の応用

2-Methanesulfonyl-5-methoxy-benzylamine has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

作用機序

The mechanism of action of 2-Methanesulfonyl-5-methoxy-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights key differences and similarities between 2-Methanesulfonyl-5-methoxy-benzylamine and related compounds:

Commercial and Industrial Relevance

- Discontinuation of this compound : The compound’s discontinued status contrasts with the availability of 5-Fluoro-2-methanesulfonyl-benzylamine HCl , possibly due to superior stability, efficacy, or demand for fluorinated pharmaceuticals.

- Ester vs. Amine Derivatives : Methyl 2-methoxy-5-(methylsulfonyl)benzoate may serve as a precursor for synthesizing benzylamine derivatives via hydrolysis or amination, highlighting the interconnected roles of these compounds in organic synthesis.

生物活性

2-Methanesulfonyl-5-methoxy-benzylamine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H13NO3S

- Molecular Weight : 229.28 g/mol

This compound features a methanesulfonyl group and a methoxy group attached to a benzylamine core, which may influence its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect cells from oxidative damage.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : In vitro studies have shown that it can inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may reduce inflammatory responses, contributing to its therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 μg/mL, demonstrating its potential as an antibacterial agent. -

Antiproliferative Activity :

In a controlled experiment involving human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 15 μM, indicating effective antiproliferative activity. This suggests that further investigation into its mechanism could lead to new cancer therapies. -

Inflammation Model :

In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group, highlighting its potential for treating inflammatory diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the functional groups can significantly enhance or diminish biological activity. For instance, the presence of electron-donating groups like methoxy has been associated with increased antioxidant capacity.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| Base Compound | - | Moderate activity |

| Methoxy Substituted Variant | +Methoxy | Enhanced antioxidant |

| Sulfonamide Derivative | +Sulfonamide | Increased antimicrobial |

Q & A

Q. What are the established synthetic routes for 2-Methanesulfonyl-5-methoxy-benzylamine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

Functionalization of the aromatic ring : Start with 5-methoxy-2-methylbenzoic acid derivatives. Convert the methyl group to a sulfonyl group using oxidizing agents like hydrogen peroxide in acidic conditions .

Reductive amination : Introduce the benzylamine group via reductive amination of the corresponding aldehyde intermediate using sodium cyanoborohydride or catalytic hydrogenation .

- Key Optimization Steps :

- Monitor reaction progress with TLC or HPLC to minimize byproducts.

- Purify intermediates via recrystallization or column chromatography to enhance final product purity.

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet (~δ 3.8 ppm) and methanesulfonyl (-SO₂CH₃) as a singlet (~δ 3.1 ppm). Benzylamine protons appear as a multiplet (~δ 4.3 ppm) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂) and methoxy carbons at ~δ 44 and 56 ppm, respectively.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 231.22 g/mol for related sulfonyl-methoxybenzoic acid derivatives) and fragmentation patterns consistent with the sulfonyl and benzylamine groups .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Acid-Catalyzed Sulfonation : Sulfur trioxide (SO₃) in chlorosulfonic acid introduces the sulfonyl group via electrophilic substitution. Competing side reactions (e.g., over-sulfonation) can occur if temperature exceeds 50°C .

- Transition Metal Catalysis : Palladium catalysts (e.g., Pd/C) improve selectivity during reductive amination but require strict moisture control to prevent deactivation .

- Data-Driven Analysis : Compare reaction kinetics (via GC-MS or in-situ IR) to identify rate-limiting steps and optimize catalyst loading .

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Functional Group Modifications :

- Replace the methoxy group with halogen substituents (e.g., -Cl, -F) to study electronic effects on receptor binding .

- Modify the sulfonyl group to sulfonamide to assess solubility and bioavailability changes .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) and validate with in vitro assays .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Hypothesis Testing :

Impurity Analysis : Use LC-MS/MS to identify byproducts (e.g., incomplete sulfonation or oxidation intermediates).

Isotopic Labeling : Track reaction pathways using ¹³C-labeled starting materials to confirm mechanistic assumptions .

- Case Study : A study on methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate reported discrepancies in NMR shifts due to solvent polarity; repeating experiments in deuterated DMSO resolved ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。